molecular formula C23H22N2O5S B2579960 4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid CAS No. 1428379-85-4

4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid

Cat. No.: B2579960
CAS No.: 1428379-85-4
M. Wt: 438.5
InChI Key: SFAUDFATKXXISN-UHFFFAOYSA-N
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Description

4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic compound that features a unique combination of furan, tetrahydroisoquinoline, and thiophene moieties

Preparation Methods

The synthesis of 4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl and amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include those with furan, tetrahydroisoquinoline, and thiophene moieties, such as:

    4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)propanoic acid: This compound differs by having a shorter carbon chain.

    4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)pentanoic acid: This compound has a longer carbon chain.

    4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(pyridin-2-yl)butanoic acid: This compound features a pyridine ring instead of a thiophene ring.

Properties

IUPAC Name

5-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-21(12-16(13-22(27)28)20-4-2-10-31-20)24-18-6-5-15-7-8-25(14-17(15)11-18)23(29)19-3-1-9-30-19/h1-6,9-11,16H,7-8,12-14H2,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAUDFATKXXISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC(CC(=O)O)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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